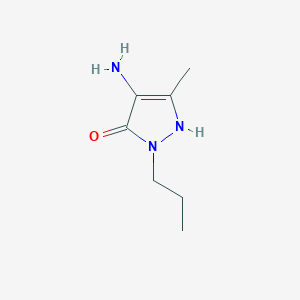

4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL

Description

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

4-amino-5-methyl-2-propyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C7H13N3O/c1-3-4-10-7(11)6(8)5(2)9-10/h9H,3-4,8H2,1-2H3 |

InChI Key |

RUQBARNIKCHPEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C(=C(N1)C)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically involves:

- Cyclization of appropriate precursors such as 2-amino-3-oxo esters with hydrazine derivatives.

- Reduction of hydroxyimino pyrazolone intermediates.

- Substitution reactions on halogenated pyrazole intermediates.

- Catalytic hydrogenation or metal-mediated reductions.

Reduction of 4-Hydroxyiminopyrazolones

One of the most documented routes involves the reduction of 4-hydroxyiminopyrazolones to yield the corresponding 4-aminopyrazol-5-ols. The reduction can be accomplished by:

Tin(II) chloride in concentrated hydrochloric acid : This method effectively converts hydroxyimino groups to amino groups under acidic conditions, yielding the desired this compound hydrochloride salts. This approach is well-established for various pyrazolone derivatives but may require careful control to avoid side reactions or over-reduction.

Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol-hydrochloric acid mixture : This method is particularly useful for NH-unsubstituted analogs and facilitates isolation of amine salts. It provides mild reaction conditions and good yields.

Zinc in methanol with ammonium chloride : This reductive system has been reported for synthesizing N-glycoconjugated 4-amino-3-methyl-5-pyrazolones and can be adapted for the target compound. The reaction proceeds under mild conditions and is suitable for sensitive substituents.

Halogenation and Subsequent Amination

Another synthetic strategy involves:

Halogenation of 1-methyl-3-propyl-pyrazole-5-carboxylate derivatives : For example, bromination of 1-methyl-3-propyl-pyrazole-5-carboxylate at position 4 using bromine in an organic solvent at controlled temperature yields 4-bromo-1-methyl-3-propyl-pyrazole-5-carboxylate.

Nucleophilic substitution with ammonia or ammonium hydroxide : The bromine atom is displaced by an amino group under basic conditions and elevated temperature and pressure to afford the 4-amino derivative.

This method is advantageous for producing intermediates for further functionalization and can be optimized for yield and purity.

Cyclization of 2-Amino-3-oxo Esters with Hydrazine

Cyclization reactions of 2-amino-3-oxo esters with hydrazine or substituted hydrazines provide a direct route to pyrazol-5-ol derivatives. This method can yield the 4-amino substitution pattern depending on the starting materials and reaction conditions.

Acylation Side Reactions and Stability Considerations

During preparation, the free amino group at position 4 can undergo acylation, forming 4-acylaminopyrazol-5-ol derivatives. This side reaction is sometimes observed during reduction or purification steps and must be controlled to obtain pure 4-amino compounds.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction with SnCl2/HCl | Tin(II) chloride, concentrated HCl | 80-90 | Effective for 4-hydroxyiminopyrazolones; forms hydrochloride salt |

| Catalytic hydrogenation (Pd/C) | Pd/C catalyst, EtOH-HCl, H2 gas | 85-90 | Mild conditions; suitable for NH-unsubstituted analogs |

| Zinc reduction in MeOH/NH4Cl | Zinc powder, methanol, ammonium chloride | 75-85 | Mild, selective; used for glyco-conjugated derivatives |

| Halogenation + amination | Br2, organic solvent; NH3 or NH4OH, base, heat | 70-95 | Two-step process; allows for intermediate isolation |

| Cyclization with hydrazine | 2-Amino-3-oxo esters, hydrazine | Variable | Direct formation of pyrazol-5-ol ring; dependent on substrate |

Research Discoveries and Optimization Insights

The reduction of 4-hydroxyiminopyrazolones is a pivotal step, with tin(II) chloride in HCl providing high yields but requiring careful pH and temperature control to prevent degradation or polymerization.

Catalytic hydrogenation offers a cleaner alternative but may require longer reaction times or higher catalyst loading.

Zinc-mediated reductions in methanol with ammonium chloride have been shown to be effective for analogs with sensitive substituents, preserving functional groups.

Halogenation followed by nucleophilic substitution is versatile but demands precise control of temperature and stoichiometry to avoid poly-substitution or decomposition.

Crystallographic studies reveal that the 4-amino group can engage in hydrogen bonding, influencing the stability and reactivity of the compound, which is important for purification and formulation.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with receptors, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Property Variations

Pyrazole derivatives exhibit distinct physicochemical and biological properties based on substituent patterns. Below is a comparative analysis with analogous compounds:

| Compound | Substituents | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | Predicted Solubility (logP) |

|---|---|---|---|---|

| 4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL | 4-NH₂, 3-CH₃, 1-CH₂CH₂CH₃, 5-OH | ~169.2 | 2 donors (NH₂, OH), 3 acceptors | ~0.5 (moderate hydrophilicity) |

| 4-Amino-1H-pyrazol-5-OL | 4-NH₂, 5-OH | ~113.1 | 2 donors, 3 acceptors | ~-0.8 (high hydrophilicity) |

| 3-Methyl-1-propyl-1H-pyrazol-5-OL | 3-CH₃, 1-CH₂CH₂CH₃, 5-OH | ~156.2 | 1 donor (OH), 2 acceptors | ~1.2 (low hydrophilicity) |

Key Observations :

- The amino group contributes additional hydrogen-bonding capacity, which may improve crystalline packing efficiency, as hydrogen-bond networks are critical in crystal engineering .

Hydrogen-Bonding Patterns and Crystallography

The hydroxyl and amino groups enable robust hydrogen-bonding networks. Bernstein et al. (1995) emphasize that such interactions dictate supramolecular assembly in crystals . For example:

- In 4-Amino-1H-pyrazol-5-OL, the NH₂ and OH groups form a cyclic dimer via N–H⋯O and O–H⋯N bonds, creating a planar lattice.

- The propyl substituent in the target compound likely disrupts this planar arrangement, leading to less dense packing and lower melting points compared to smaller analogs.

Crystallographic tools like SHELX (used for small-molecule refinement) could elucidate these structural differences .

Pharmacological Comparisons

references in vivo studies of structurally related compounds, such as L-745,870 and raclopride.

Research Findings and Gaps

- Synthetic Accessibility : The propyl group may complicate synthesis due to steric hindrance, contrasting with methyl or ethyl analogs.

- Thermal Stability: Methyl and amino groups could enhance thermal stability via intramolecular hydrogen bonds, as seen in similar heterocycles .

- Data Limitations: No direct pharmacological or crystallographic data for the target compound were found in the provided evidence. Further studies using HPLC (as in ) or SHELX-based crystallography are recommended .

Biological Activity

4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and antioxidant agent, making it a subject of interest for various therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazol-5(4H)-one, including this compound, exhibit significant antimicrobial properties.

Key Findings:

- Antifungal Activity: Compounds similar to this compound showed potent antifungal activity against Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 mg/mL. In comparison, fluconazole had an MIC of 128 mg/mL .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4-Amino... | 16 - 32 | Aspergillus niger |

| Fluconazole | 128 | Aspergillus niger |

- Antibacterial Activity: The compound exhibited antibacterial effects against both methicillin-susceptible and resistant strains of Staphylococcus aureus, with MIC values between 4 and 16 mg/mL. These values indicate a higher potency compared to ciprofloxacin, which had an MIC range of 8–16 mg/mL .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4-Amino... | 4 - 16 | MSSA and MRSA |

| Ciprofloxacin | 8 - 16 | MSSA and MRSA |

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are linked to their ability to scavenge free radicals. Studies have shown that these compounds can mitigate oxidative stress, which is critical in preventing cellular damage associated with various diseases.

Research Findings:

- A study highlighted that the compound's ability to scavenge hydroxyl radicals () and superoxide anions () positions it as a potential therapeutic agent for conditions exacerbated by oxidative stress .

Case Studies

Several case studies have explored the synthesis and biological evaluation of pyrazole derivatives, including this compound.

Case Study Example:

A recent synthesis involved the reaction of substituted aromatic aldehydes with pyrazol derivatives, yielding compounds with notable antibacterial and antifungal activities. The study reported that the most active compounds displayed favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles compared to established antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL, and how do reaction conditions influence yield?

- Methodology : Pyrazole derivatives are commonly synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl precursors. For example, cyclization of enaminones with hydrazines under acidic conditions (e.g., p-toluenesulfonic acid in ethanol at elevated temperatures) is a standard approach . Reaction optimization, such as reflux duration (25–30 hours in xylene) and purification via recrystallization (methanol or ethanol), is critical for yield improvement .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Methodology : X-ray crystallography is the gold standard for resolving bond lengths, angles, and hydrogen-bonding networks, as demonstrated for structurally similar pyrazoles like 4-Methyl-5-phenyl-1H-pyrazol-3-ol . Complementary techniques include:

- NMR spectroscopy : To confirm substituent positions and purity.

- Mass spectrometry (MS) : For molecular weight validation .

- FTIR : To identify functional groups (e.g., -NH₂, -OH) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology : Solubility can be tested in polar (water, methanol) and non-polar solvents (xylene, DCM). Stability studies should assess degradation under varying pH, temperature, and light exposure. For example, pyrazole analogs with amino groups often require storage at 2–8°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) for this compound be resolved during characterization?

- Methodology :

- Isotopic labeling or deuterated solvents can clarify ambiguous NMR signals caused by tautomerism (common in pyrazoles) .

- High-resolution MS (HRMS) distinguishes between isobaric impurities and confirms molecular formulae .

- Comparative analysis with structurally validated analogs (e.g., 4-Methyl-5-phenyl-1H-pyrazol-3-ol) aids in assigning peaks .

Q. What strategies optimize regioselectivity in derivatization reactions involving the amino and hydroxyl groups?

- Methodology :

- Protecting groups : Temporarily block the hydroxyl group (e.g., using trimethylsilyl ethers) to direct electrophilic substitution to the amino group .

- Catalytic control : Acidic/basic catalysts can favor specific reaction pathways. For example, p-toluenesulfonic acid enhances cyclization efficiency in pyrazole synthesis .

- Computational modeling : Predict reactive sites using DFT calculations .

Q. How do structural modifications (e.g., alkyl chain length at the 1-position) affect biological activity?

- Methodology :

- SAR studies : Synthesize analogs (e.g., 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol or 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol ) and compare bioactivity in assays (e.g., antimicrobial, anticancer).

- Molecular docking : Analyze interactions with target proteins (e.g., kinases or receptors) to rationalize activity differences .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be mitigated?

- Methodology :

- Process optimization : Replace hazardous solvents (e.g., xylene ) with greener alternatives (e.g., ethanol/water mixtures).

- Continuous flow chemistry : Enhances reproducibility and reduces side reactions in multi-step syntheses .

- Advanced purification : Use column chromatography or preparative HPLC for high-purity batches .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodology :

- Replicate synthesis : Verify procedures using identical starting materials and conditions (e.g., recrystallization solvents ).

- Cross-validate techniques : Compare DSC (differential scanning calorimetry) data with literature values .

- Consider polymorphism : X-ray crystallography can identify crystalline forms affecting physical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.